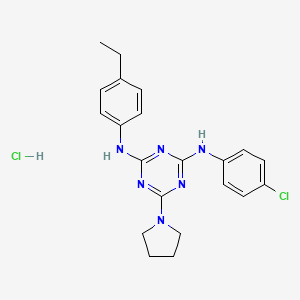![molecular formula C15H20N4O6 B2471877 (2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid CAS No. 300374-38-3](/img/structure/B2471877.png)
(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 300374-38-3. It has a molecular weight of 352.35 and its IUPAC name is (2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitro-2-pyridinyl}-2-pyrrolidinecarboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H20N4O6/c1-8(2)12(15(22)23)17-13-9(19(24)25)5-6-11(16-13)18-7-3-4-10(18)14(20)21/h5-6,8,10,12H,3-4,7H2,1-2H3,(H,16,17)(H,20,21)(H,22,23)/t10-,12?/m0/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved data.Scientific Research Applications
Chemical Reactivity and Biological Activity
Studies on compounds with complex structures involving pyridine, pyrrolidine, and carboxylic acid functionalities show diverse chemical reactivity and potential biological activity. For instance, compounds with the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, are of significant interest due to their presence in biologically active molecules and potential in drug discovery. The pyrrolidine ring is appreciated for its role in enhancing stereochemistry and three-dimensional coverage, contributing to the molecule's bioactivity through increased interaction with biological targets. Such structural features are crucial for designing new compounds with potential therapeutic applications, demonstrating the chemical scaffold's versatility in medicinal chemistry (Li Petri et al., 2021).
Impact on Drug Synthesis
Levulinic acid (LEV), identified as a key building block from biomass, showcases the utility of carboxylic acids in drug synthesis. LEV's derivatives are instrumental in synthesizing value-added chemicals, underscoring the flexibility and diversity carboxylic acids bring to chemical synthesis. This attribute is particularly beneficial in drug synthesis, where LEV and its derivatives can serve as raw materials or intermediates, potentially simplifying synthesis processes and reducing costs. Such applications are pivotal in cancer treatment, medical materials, and other medical fields, demonstrating the broad utility of carboxylic acids in pharmaceutical development (Zhang et al., 2021).
Analytical Methods in Drug Estimation
Analytical methods for the estimation of drug compounds like Azelnidipine and Telmisartan, which may share structural similarities with the compound , highlight the importance of understanding and analyzing complex chemical structures in pharmaceuticals. Advanced analytical techniques, including UV spectrophotometry, HPLC, and LC-MS, are critical for ensuring the efficacy, safety, and quality of pharmaceutical compounds. Such methodologies allow for the precise measurement and control of drug substances and their metabolites, underscoring the importance of chemical analysis in drug development and pharmacology (Eswarudu et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(2S)-1-[6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6/c1-8(2)12(15(22)23)17-13-9(19(24)25)5-6-11(16-13)18-7-3-4-10(18)14(20)21/h5-6,8,10,12H,3-4,7H2,1-2H3,(H,16,17)(H,20,21)(H,22,23)/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCOMQBIUDZKM-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=CC(=N1)N2CCCC2C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC1=C(C=CC(=N1)N2CCC[C@H]2C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2471797.png)
![(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B2471798.png)
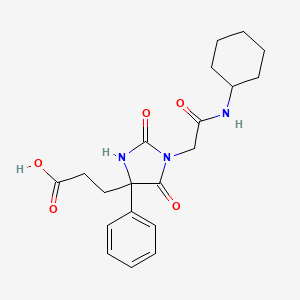

![4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile](/img/structure/B2471802.png)
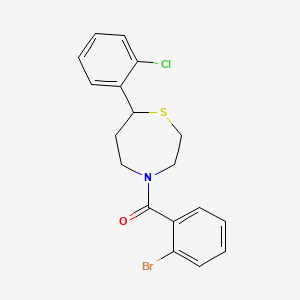

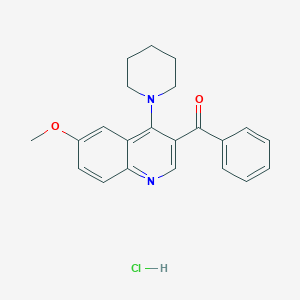
![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)
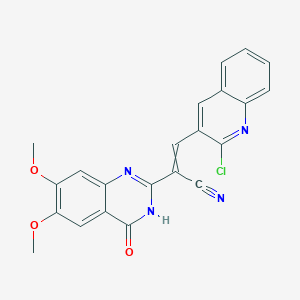
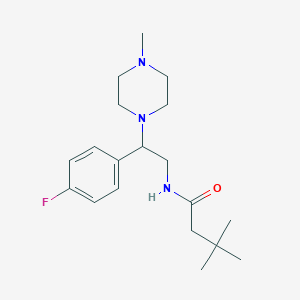
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)
